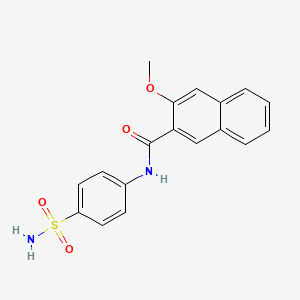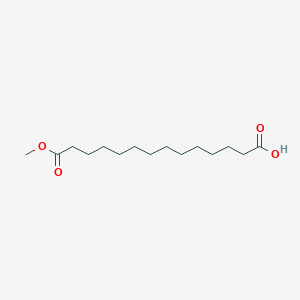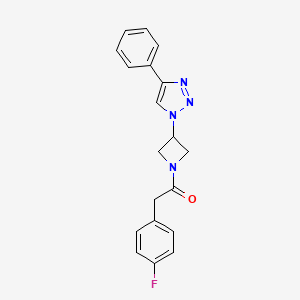
3-methoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide, also known as MSN, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MSN belongs to the family of sulfonamide-based molecules, which are known for their diverse biological activities.
Scientific Research Applications
PET Imaging Agents
A study by Wang et al. synthesized carbon-11 labeled naphthalene-sulfonamides as potential positron emission tomography (PET) imaging agents for human CCR8. This highlights the compound's application in the development of new diagnostic tools for medical imaging, offering a promising avenue for enhancing disease diagnosis and monitoring therapeutic outcomes (Wang et al., 2008).
Synthesis and Characterization of Derivatives
The work by Özer et al. on the synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, including those with naphthalene substituents, provides insights into the structural and chemical properties of similar compounds. Such research contributes to the understanding of these compounds' potential applications in various chemical reactions and their physical properties (Özer et al., 2009).
Anticancer Evaluation
Ravichandiran et al. evaluated 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety for their anticancer activity. The study underscores the therapeutic potential of naphthalene derivatives in developing new anticancer agents, demonstrating significant cytotoxic activity against various human cancer cell lines. This highlights the compound's application in medicinal chemistry for designing novel anticancer drugs (Ravichandiran et al., 2019).
Antibacterial and Herbicidal Activity
Research by Kos et al. on ring-substituted 3-hydroxynaphthalene-2-carboxanilides explored their antibacterial and herbicidal activity. Such studies illuminate the potential of naphthalene derivatives in developing new antimicrobial and herbicidal agents, offering a route to novel treatments and agricultural chemicals (Kos et al., 2013).
Electrochromic and Conductive Polymers
Hsiao et al. developed electrochromic polymers based on triarylamine end-capped, naphthalene-cored dicarboxamides. This study showcases the application of naphthalene derivatives in the field of materials science, particularly in creating smart materials and devices that change color upon electrical stimulation. Such materials have potential applications in displays, smart windows, and sensors (Hsiao & Han, 2017).
properties
IUPAC Name |
3-methoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-24-17-11-13-5-3-2-4-12(13)10-16(17)18(21)20-14-6-8-15(9-7-14)25(19,22)23/h2-11H,1H3,(H,20,21)(H2,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDSVJAOPMSGAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide](/img/structure/B2616433.png)

![3,3,4,4-tetramethyl-1-({methyl[(1-phenyl-1H-pyrazol-4-yl)methyl]amino}methyl)azetidin-2-one](/img/structure/B2616436.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2616439.png)

![2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-benzylacetamide](/img/structure/B2616443.png)
![3-(5-bromo-2-methoxyphenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2616444.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2616445.png)
![N,N-dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide](/img/structure/B2616446.png)
![4-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4H-chromene-2-carboxamide](/img/structure/B2616450.png)
![[3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride](/img/structure/B2616451.png)
![N1-(2-methoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2616452.png)

![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-4-bromobenzamide](/img/structure/B2616455.png)